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molecular formula C16H14N2O B8642534 N-benzyl-1H-indole-5-carboxamide CAS No. 121206-75-5

N-benzyl-1H-indole-5-carboxamide

Cat. No. B8642534
M. Wt: 250.29 g/mol
InChI Key: ZYPBHSHGVNTFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066660

Procedure details

Indole-5-carboxylic acid (3.0 g) in anhydrous terahydrofuran (THF) (25 ml) was treated with 1,1-carbonyldiimidazole (CDI) (3.35 g) with stirring at room temperature for 1 h. A further amount (1.0 g) of CDI was added and, after stirring for a further 1H, benzylamine (4.0 g) was introduced. Stirring was continued for 24 h. The solution was diluted with water (50 ml), saturated with sodium chloride, and the THF layer separated off. The organic solution was washed with 1N hydrochloride acid (3×50 ml), brine (2×50 ml), dried (MgSO4) and evaporated under reduced pressure to given an oil (6.0 g) which was chromatographed on silica (Merck 7734, 200 g) eluting with methylene chloride and then methylene chloride/methanol (50:1) to give a foam (4.0 g). Crystallization from ethyl acetate/petroleum/ether (b.p. 60°-80°) gave the title compound as a solid (2.05 g) m.p. 155°-160°.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
CDI
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O1CCCC1.O.[Cl-].[Na+]>[C:14]1([CH2:13][NH:20][C:10]([C:6]2[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=2)[NH:1][CH:2]=[CH:3]3)=[O:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Name
1,1-carbonyldiimidazole
Quantity
3.35 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
CDI
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the THF layer separated off
WASH
Type
WASH
Details
The organic solution was washed with 1N hydrochloride acid (3×50 ml), brine (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck 7734, 200 g)
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CNC(=O)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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